molecular formula C17H16N2OS B5590209 1-(2,3-Dimethyl-indol-1-yl)-2-(pyridin-2-ylsulfanyl)-ethanone

1-(2,3-Dimethyl-indol-1-yl)-2-(pyridin-2-ylsulfanyl)-ethanone

Cat. No.: B5590209
M. Wt: 296.4 g/mol
InChI Key: AMZFKAYQYSBVEJ-UHFFFAOYSA-N
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Description

1-(2,3-Dimethyl-indol-1-yl)-2-(pyridin-2-ylsulfanyl)-ethanone is an organic compound that features an indole ring substituted with dimethyl groups and a pyridine ring attached via a sulfanyl-ethanone linkage. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and unique chemical properties.

Scientific Research Applications

1-(2,3-Dimethyl-indol-1-yl)-2-(pyridin-2-ylsulfanyl)-ethanone may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethyl-indol-1-yl)-2-(pyridin-2-ylsulfanyl)-ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Dimethylation: The indole ring can be dimethylated using methylating agents such as methyl iodide in the presence of a base.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the indole intermediate.

    Formation of the Sulfanyl-Ethanone Linkage: This step might involve the reaction of the pyridine-indole intermediate with ethanethiol and an oxidizing agent to form the sulfanyl-ethanone linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethyl-indol-1-yl)-2-(pyridin-2-ylsulfanyl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The indole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution pattern.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield secondary alcohols.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dimethyl-indol-1-yl)-2-(pyridin-2-yl)-ethanone: Lacks the sulfanyl group.

    1-(2,3-Dimethyl-indol-1-yl)-2-(pyridin-3-ylsulfanyl)-ethanone: Pyridine ring attached at a different position.

    1-(2,3-Dimethyl-indol-1-yl)-2-(pyridin-2-ylsulfanyl)-propanone: Different alkyl chain length.

Uniqueness

1-(2,3-Dimethyl-indol-1-yl)-2-(pyridin-2-ylsulfanyl)-ethanone is unique due to its specific combination of functional groups and ring systems, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(2,3-dimethylindol-1-yl)-2-pyridin-2-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-12-13(2)19(15-8-4-3-7-14(12)15)17(20)11-21-16-9-5-6-10-18-16/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZFKAYQYSBVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C(=O)CSC3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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